![molecular formula C8H11NO B14772506 (4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol](/img/structure/B14772506.png)
(4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol is a chiral compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure consists of a cyclopentane ring fused to a pyrrole ring, with a hydroxyl group at the 4-position and a methyl group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol typically involves the cyclization of suitable precursors under specific conditions. One common method is the intramolecular cyclization of a precursor containing both a pyrrole and a cyclopentane moiety. This can be achieved through various cyclization reactions, such as the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to remove the hydroxyl group or to hydrogenate the double bonds in the pyrrole ring.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of fully hydrogenated bicyclic compounds
Substitution: Formation of halogenated derivatives
科学的研究の応用
(4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the bicyclic structure play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating enzymes, leading to various physiological effects.
類似化合物との比較
Similar Compounds
Cyclopentanol: A simple cyclopentane derivative with a hydroxyl group.
Pyrrolidine: A saturated five-membered ring containing nitrogen.
Cyclopentapyrrole: A fused bicyclic compound similar to (4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol but without the hydroxyl group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a methyl group on the bicyclic structure. This combination of features contributes to its distinct chemical reactivity and potential biological activity.
特性
分子式 |
C8H11NO |
|---|---|
分子量 |
137.18 g/mol |
IUPAC名 |
2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol |
InChI |
InChI=1S/C8H11NO/c1-9-4-6-2-3-8(10)7(6)5-9/h4-5,8,10H,2-3H2,1H3 |
InChIキー |
CBOJDAHETLICBE-UHFFFAOYSA-N |
正規SMILES |
CN1C=C2CCC(C2=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


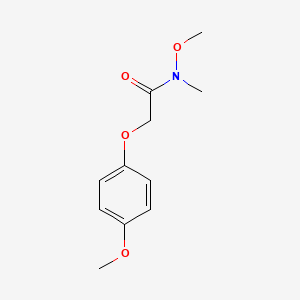
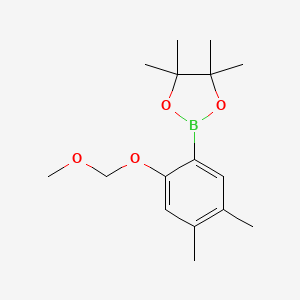

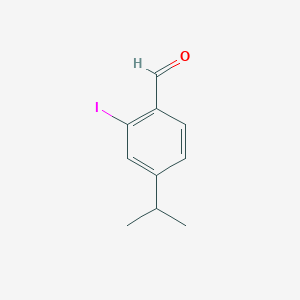




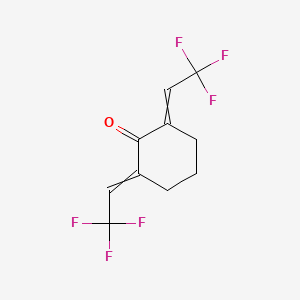
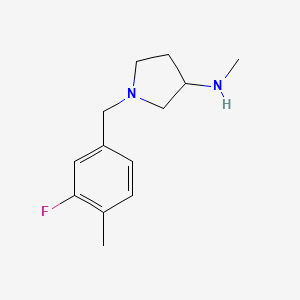



![2-[(4-methoxynaphthalen-1-yl)methyl]guanidine;sulfuric acid](/img/structure/B14772515.png)
